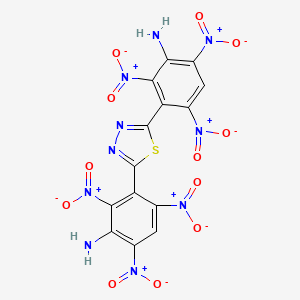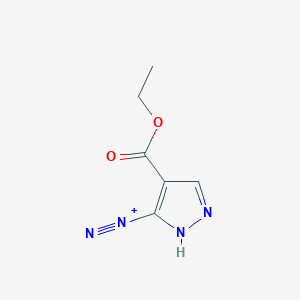
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole is a highly energetic compound known for its explosive properties. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of multiple nitro groups in its structure contributes to its high energy content and makes it a subject of interest in the field of energetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole typically involves the nitration of 2,5-diamino-1,3,4-thiadiazole. The process can be summarized as follows:
Nitration of 2,5-diamino-1,3,4-thiadiazole: This step involves the introduction of nitro groups into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. Continuous flow reactors and automated systems are often employed to handle the hazardous nature of the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s energetic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole has several scientific research applications, including:
Energetic Materials: Due to its high energy content, it is studied for use in explosives, propellants, and pyrotechnics.
Chemical Sensors: Its unique chemical properties make it suitable for use in sensors for detecting explosives and other hazardous materials.
Pharmaceutical Research: The compound’s structure is explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is investigated for use in advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gaseous products and the release of heat. The compound’s molecular targets and pathways are primarily related to its energetic properties and interactions with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but different core structure.
Hexanitrohexaazaisowurtzitane (CL-20): Another high-energy compound with a different heterocyclic core.
1,3,5-Trinitro-1,3,5-triazinane (RDX): A widely used explosive with a different nitrogen-rich structure.
Uniqueness
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole is unique due to its thiadiazole core, which imparts distinct chemical and physical properties compared to other energetic compounds. Its combination of nitro groups and heterocyclic structure makes it a valuable compound for various applications in energetic materials and beyond.
Propriétés
Numéro CAS |
65992-13-4 |
|---|---|
Formule moléculaire |
C14H6N10O12S |
Poids moléculaire |
538.3 g/mol |
Nom IUPAC |
3-[5-(3-amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6N10O12S/c15-9-5(21(29)30)1-3(19(25)26)7(11(9)23(33)34)13-17-18-14(37-13)8-4(20(27)28)2-6(22(31)32)10(16)12(8)24(35)36/h1-2H,15-16H2 |
Clé InChI |
ZQBFPTNBHLNCEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=NN=C(S2)C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)


![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)







![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)


